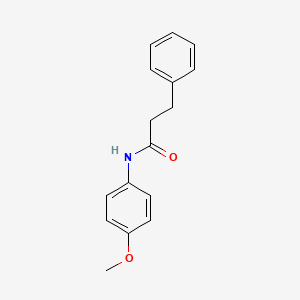

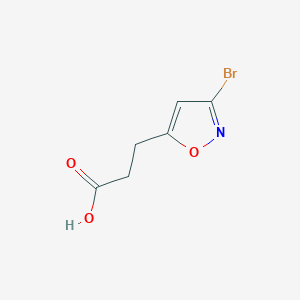

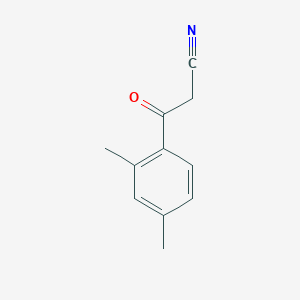

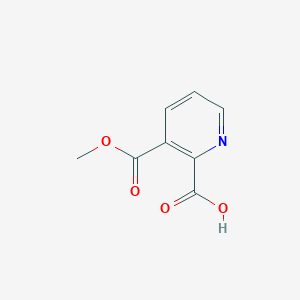

3-(3-Bromoisoxazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-(3-Bromoisoxazol-5-yl)propanoic acid has found applications in the synthesis of complex chemical structures, contributing to advances in chemical synthesis techniques. For instance, the regiospecific syntheses of pyrazolyl propanoic acids demonstrate the nuanced challenges in identifying regioisomers through spectroscopic methods alone, emphasizing the need for unambiguous structural determination via single-crystal X-ray analysis. This research illustrates the compound's utility in forming extensive hydrogen bonding networks in crystalline structures, showcasing its role in developing novel chemical entities with unique properties (Kumarasinghe, Hruby, & Nichol, 2009).

Methodological Improvements in Synthesis

Further research into the synthesis of related propanoic acid derivatives, like the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlights the development of more practical and convenient processes. These methodological advancements offer milder reaction conditions, simpler operations, and higher yields, thereby enhancing the efficiency and applicability of chemical synthesis in pharmaceutical and material sciences (Deng Yong, 2010).

Novel Synthesis Pathways

The compound's structural motifs also serve as precursors in the novel synthesis of benzimidazole-fused 1,4-diazepine-5-ones, showcasing the versatility of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in constructing complex heterocyclic systems. This research opens up new avenues for the synthesis of compounds with potential biological activity, leveraging the unique reactivity of these systems for diverse applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2011).

Corrosion Inhibition Studies

In another application, derivatives of propanone and propanoic acid have been explored as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the practical application of these compounds in materials science. The study reveals their efficacy in reducing corrosion rates, highlighting the potential of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in developing new materials with enhanced durability and performance in corrosive environments (Olasunkanmi & Ebenso, 2019).

Propriétés

IUPAC Name |

3-(3-bromo-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFSCLOKBUSHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316496 |

Source

|

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromoisoxazol-5-yl)propanoic acid | |

CAS RN |

6567-34-6 |

Source

|

| Record name | 6567-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)